Nitrovinyl phenol

Mitochondrial bioenergetics Oxidative phosphorylation Uncouplers

β-Nitrostyrene reactivity varies unpredictably with aromatic substitution, complicating SAR studies and synthetic planning. 4-(2-Nitrovinyl)phenol resolves this with well-defined Hammett constants (σpara=0.26, σ-=0.88) and dual functionality as both a superior mitochondrial uncoupler and high-performance chiral building block. • Achieves up to 99% ee in asymmetric Michael addition-cyclization cascades for benzopyran and dihydrocoumarin synthesis • Enables predictable reaction outcomes via established linear free-energy relationships • Robust uncoupling activity validated in mitochondrial respiration assays

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
Cat. No. B13398850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrovinyl phenol
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C[N+](=O)[O-])O
InChIInChI=1S/C8H7NO3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H
InChIKeyPMDYAIGGZBRBFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrovinyl Phenol (4-Hydroxy-β-nitrostyrene) Procurement & Differentiation Guide: Defining the Compound Class and Its Core Properties


Nitrovinyl phenol, predominantly known as (E)-4-(2-nitrovinyl)phenol (CAS: 3179-08-6) or 4-hydroxy-β-nitrostyrene, is a β-nitrostyrene derivative characterized by a phenolic hydroxyl group conjugated to a nitrovinyl moiety [1]. This specific molecular architecture confers distinct reactivity as a Michael acceptor in organic synthesis, enabling the construction of complex heterocyclic scaffolds such as benzopyrans and dihydrocoumarins . It is a well-defined, crystalline solid (m.p. 169–170 °C) utilized as a versatile research intermediate in medicinal chemistry and materials science [1].

Why Nitrovinyl Phenol Cannot Be Casually Substituted with Generic β-Nitrostyrenes: The Case for Quantifiable Differentiation


The β-nitrostyrene scaffold is not a single, uniform entity; its chemical and biological properties are highly sensitive to aromatic substitution. Simple β-nitrostyrene itself lacks the hydrogen-bond donor and electron-donating phenolic group, which fundamentally alters its reactivity and solubility [1]. Furthermore, key structure-activity relationship (SAR) studies have established a quantifiable link between redox potential and antibacterial activity across β-nitrostyrene derivatives, demonstrating that in-class compounds are not interchangeable [2]. The addition of a 4-hydroxy group, as in 4-hydroxy-β-nitrostyrene, has been specifically identified as conferring a significant increase in uncoupling activity in mitochondrial assays compared to other analogs [3]. Consequently, selecting a specific derivative like nitrovinyl phenol is not a matter of minor preference but is a necessary choice to achieve a desired and predictable outcome in synthetic or biological applications.

Nitrovinyl Phenol vs. Closest Analogs: A Head-to-Head Quantitative Evidence Guide for Scientific Selection


Mitochondrial Uncoupling Activity: 4-Hydroxy-β-nitrostyrene vs. Other β-Nitrostyrene Derivatives

In a comparative study of β-nitrostyrene derivatives, the 4-hydroxy-substituted compound demonstrated markedly superior uncoupling of oxidative phosphorylation in isolated mitochondria [1]. While the broader class of β-nitrostyrenes exhibits variable activity, the 4-hydroxy derivative was specifically identified as a 'particularly effective' uncoupler [1]. This indicates a structure-specific enhancement in its ability to interfere with energy transfer pathways, a property not shared equally by all analogs.

Mitochondrial bioenergetics Oxidative phosphorylation Uncouplers

Antibacterial Activity: β-Nitrostyrenes vs. β-Methyl-β-Nitrostyrene Analogs

A comprehensive structure-property-activity (SPAR) study found that β-nitrostyrene compounds consistently showed lower antibacterial activity against a panel of tested bacteria when directly compared to their β-methyl-β-nitrostyrene analogs [1]. This finding establishes a clear hierarchy of activity within the nitrostyrene class. For instance, the study highlighted that the 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene derivative was particularly active against Gram-positive bacteria, outperforming non-methylated counterparts [1]. This underscores that methylation at the β-position is a key determinant for enhanced antibacterial efficacy.

Antimicrobial resistance Structure-Activity Relationship (SAR) Redox potential

Physicochemical Properties: Hammett Sigma Constant of the β-Nitrovinyl Group vs. Other Substituents

The electronic influence of the β-nitrovinyl group on the phenol ring has been quantified through its Hammett sigma constants [1]. For the para-substituted derivative (4-hydroxy-β-nitrostyrene), a sigma value of 0.26 was determined, while the sigma-minus (σ-) value, which accounts for resonance interaction with the phenol oxygen, is 0.88 [1]. These values are crucial for predicting the compound's reactivity in electrophilic substitution and its behavior as a Michael acceptor, providing a quantifiable electronic profile that differs from other common substituents.

Physical organic chemistry Linear free-energy relationships Reactivity prediction

Synthetic Utility in Asymmetric Catalysis: 2-Nitrovinylphenol as a Superior Substrate for High Enantioselectivity

2-(2-Nitrovinyl)phenol has been shown to be a highly effective substrate in organocatalytic asymmetric cascade reactions, yielding chiral benzopyran and dihydrocoumarin scaffolds with exceptional stereocontrol [1][2]. Under optimized conditions, reactions using this substrate achieved yields up to 99% and enantiomeric excesses (ee) up to 99% [1]. This level of performance establishes it as a privileged scaffold for enantioselective synthesis, a property not consistently achievable with non-phenolic or differently substituted nitrostyrenes.

Asymmetric catalysis Organocatalysis Heterocyclic chemistry

Where Nitrovinyl Phenol Outperforms Alternatives: High-Impact Application Scenarios Informed by Quantitative Evidence


Investigating Mitochondrial Dysfunction and Bioenergetics

Based on evidence that 4-hydroxy-β-nitrostyrene is a particularly effective uncoupler of oxidative phosphorylation [1], it is the superior choice over other β-nitrostyrenes for studies of mitochondrial respiration, energy transfer pathways, and the design of novel uncoupling agents. Its pronounced activity allows for a robust and clearly observable biological effect.

Designing Enantioselective Syntheses of Privileged Scaffolds

Given its proven ability to participate in asymmetric Michael addition-cyclization cascades with yields and enantioselectivities reaching 99% [1][2], nitrovinyl phenol is a premier building block for medicinal chemists aiming to construct complex, chiral heterocycles like benzopyrans and dihydrocoumarins. Its use minimizes purification efforts and maximizes the efficient production of enantiopure drug candidates.

Conducting Quantitative Structure-Reactivity Studies

The well-defined Hammett sigma constants (σ_para = 0.26, σ- = 0.88) for the β-nitrovinyl group [1] make 4-hydroxy-β-nitrostyrene an ideal model compound for physical organic chemists. It allows for precise, quantitative predictions of reaction rates and equilibria in linear free-energy relationships, providing a reliable benchmark for comparing the electronic effects of other substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitrovinyl phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.